Pipethanate ethylbromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

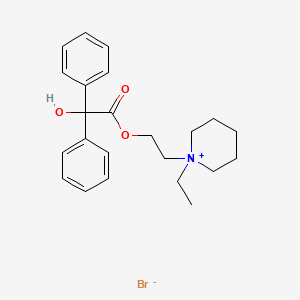

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO3.BrH/c1-2-24(16-10-5-11-17-24)18-19-27-22(25)23(26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,26H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGSHLBERYQGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046677 | |

| Record name | Pipethanate ethylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23182-46-9 | |

| Record name | Pipethanate ethobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023182469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipethanate ethylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPETHANATE ETHOBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA38L5WD1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pipethanate Ethylbromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipethanate ethylbromide is a pharmaceutical agent classified as a synthetic antimuscarinic and antispasmodic drug.[1][2][3] Its therapeutic utility is rooted in its ability to competitively antagonize muscarinic acetylcholine receptors, which are integral components of the parasympathetic nervous system.[1][4] This blockade inhibits the actions of the neurotransmitter acetylcholine, leading to a reduction in smooth muscle contractility and glandular secretions.[1][3][5] Consequently, this compound finds its primary clinical application in the treatment of visceral spasms, particularly those affecting the gastrointestinal and urinary tracts.[1][3][6] This guide provides a detailed examination of its molecular mechanism, the resultant physiological effects, and the standard experimental methodologies employed to characterize its pharmacological profile.

Introduction to this compound

Chemical Identity and Structure

This compound is a quaternary ammonium compound. Its chemical structure is fundamental to its mechanism of action and pharmacokinetic profile.

-

IUPAC Name: 2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate bromide[7]

The presence of the quaternary ammonium group generally reduces the molecule's ability to cross the blood-brain barrier, which can limit central nervous system side effects compared to tertiary amine anticholinergics.

Therapeutic Classification

This compound belongs to the class of antispasmodic agents, specifically acting as an anticholinergic (or antimuscarinic) drug.[1][3][10] Antispasmodics are utilized to relieve involuntary muscle spasms, while anticholinergics function by blocking the neurotransmitter acetylcholine in the parasympathetic nervous system.[2][11][12][13] The drug's efficacy stems from its direct action on the nerve signals that stimulate smooth muscle.[5][14]

Core Molecular Mechanism of Action

Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action of this compound is the competitive and reversible blockade of muscarinic acetylcholine receptors (mAChRs).[1][4][15] Acetylcholine is a key neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions.[11][16][17] By binding to mAChRs on effector cells—such as smooth muscle cells and glandular cells—this compound prevents acetylcholine from binding and initiating a cellular response.[1][3][18]

Inhibition of the Cholinergic Signal Transduction Pathway

The therapeutic effects of this compound in treating smooth muscle spasms are predominantly mediated by its antagonism of the M3 subtype of muscarinic receptors.[4][19] M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling cascade.

The sequence of events inhibited by this compound is as follows:

-

Acetylcholine (ACh) Release: ACh is released from parasympathetic nerve terminals.

-

Receptor Binding: ACh binds to the M3 receptor on a smooth muscle cell.

-

G-Protein Activation: The receptor-agonist complex activates the Gq alpha subunit.

-

PLC Activation: Gq activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Muscle Contraction: The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.

This compound interrupts this cascade at the second step by occupying the ACh binding site on the M3 receptor, thereby preventing the entire downstream signaling process and promoting muscle relaxation.

Pharmacological Effects and Physiological Consequences

The blockade of muscarinic receptors by this compound translates into distinct physiological effects.

Primary Effect: Smooth Muscle Relaxation (Spasmolysis)

By inhibiting cholinergic stimulation of smooth muscle in the gastrointestinal and genitourinary tracts, this compound effectively reduces muscle tone and motility.[1][3][4] This spasmolytic action alleviates cramping and pain associated with conditions like irritable bowel syndrome (IBS) and overactive bladder.[1][10]

Secondary Effects: Inhibition of Glandular Secretions

Muscarinic receptors also regulate the function of exocrine glands. Antagonism by this compound leads to a decrease in saliva, sweat, and bronchial secretions.[1][3][5] These effects are responsible for some of the drug's common side effects.

Systemic Anticholinergic Profile and Adverse Effects

The non-selective nature of many anticholinergic drugs means they affect muscarinic receptors throughout the body, leading to a predictable profile of adverse effects.[11][14] For this compound, these include:

-

Dry Mouth (Xerostomia): Due to reduced salivary secretion.[2][3][6]

-

Blurred Vision (Mydriasis and Cycloplegia): Due to relaxation of the ciliary muscle and pupillary sphincter.[2][6]

-

Constipation: Resulting from decreased gastrointestinal motility.[2][6]

-

Urinary Retention: Caused by relaxation of the bladder detrusor muscle.[2][6]

-

Drowsiness and Dizziness: Potential central nervous system effects, although typically less pronounced with quaternary amines.[6]

Experimental Validation and Characterization

The pharmacological profile of a muscarinic antagonist like this compound is determined through a series of standardized in vitro assays.

Rationale for Experimental Design

The core objective is to quantify two key properties: the drug's affinity for the receptor (how tightly it binds) and its potency in producing a functional effect (how effectively it blocks the agonist response). This is achieved through a combination of receptor binding and functional tissue assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for specific muscarinic receptor subtypes (M1-M5).

Methodology:

-

Preparation: Cell membranes expressing a specific human recombinant muscarinic receptor subtype (e.g., M3) are prepared.

-

Reagents:

-

A radiolabeled muscarinic antagonist with high affinity (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is used as the reporter ligand.

-

Increasing concentrations of unlabeled this compound (the competitor).

-

A high concentration of a known antagonist (e.g., atropine) is used to determine non-specific binding.

-

-

Incubation: The membranes, radioligand, and competitor are incubated together until equilibrium is reached.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is generated, from which the IC50 (concentration of drug that inhibits 50% of specific binding) is calculated. The Ki (inhibitory constant) is then derived using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Protocol 2: Functional Assessment via Isolated Tissue Contractility Studies

This assay measures the functional potency of this compound as an antagonist, often yielding a pA2 value from a Schild analysis. A classic preparation is the guinea pig ileum, which is rich in M3 receptors.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is excised and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Transducer Setup: The tissue is connected to an isometric force transducer to record contractile responses.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline maximal response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

-

Shifted CRC: A second agonist CRC is generated in the presence of this compound. A competitive antagonist will cause a rightward shift in the CRC without depressing the maximal response.

-

Schild Analysis: Steps 4-6 are repeated with several different concentrations of the antagonist. The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log molar concentration of the antagonist is constructed. For a competitive antagonist, the slope should be close to 1.0, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Quantitative Pharmacological Data

The assays described above yield quantitative data that are critical for comparing the properties of different drugs and for predicting clinical efficacy. While specific, comprehensive public data for this compound is limited, the key parameters derived are universal for this class of drugs.

| Parameter | Description | Significance |

| Ki (Inhibition Constant) | The concentration of the antagonist that will occupy 50% of the receptors at equilibrium in the absence of an agonist. | A direct measure of receptor binding affinity. A lower Ki value indicates higher affinity. |

| pA2 | The negative log of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. | A measure of the functional potency of a competitive antagonist. A higher pA2 value indicates greater potency. |

| Schild Slope | The slope of the line in a Schild plot. | For a simple, competitive, and reversible antagonist, the slope should not be significantly different from 1.0. |

Conclusion

The mechanism of action of this compound is firmly established as competitive antagonism of muscarinic acetylcholine receptors.[1][3] This action directly counters parasympathetic stimulation of smooth muscles and exocrine glands, providing a clear rationale for its use as an antispasmodic agent.[1][2][4] Its pharmacological profile, defined by its affinity (Ki) and functional potency (pA2), can be precisely determined through standard in vitro methodologies, including radioligand binding assays and isolated tissue contractility studies. This detailed understanding of its molecular and physiological effects is essential for its appropriate clinical application and for the development of future generations of more selective and effective antimuscarinic therapies.

References

- Patsnap Synapse. (2024-06-15).

- Ghoshal, U. C. (2023). Anticholinergic Medications.

- Wikipedia. (n.d.). Anticholinergic.

- Dr.Oracle. (2025-10-14). What is the mechanism of action of anticholinergics?

- Pharmacology Mentor. (2023-09-04). Spasmolytics or Antispasmodics.

- Kips, J. C., et al. (n.d.). The mode of action of anticholinergics in asthma. PMC - PubMed Central.

- Cleveland Clinic. (n.d.).

- SimpleNursing. (n.d.). Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care.

- Scribd. (n.d.). (Pharmacology) Antispasmodic Drugs.

- Patsnap Synapse. (2024-07-17).

- RxList. (2021-06-22). How Do Anticholinergic Antispasmodic Agents Work?

- Lecturio. (2025-12-15). Antispasmodics.

- Patsnap Synapse. (2024-07-14).

- National Center for Biotechnology Information. (n.d.).

- ECHEMI. (n.d.).

- FDA Global Substance Registration System. (n.d.).

- Pelaia, G., et al. (n.d.).

- Saghafi, O. (2023). Muscarinic Antagonists.

- Wikipedia. (n.d.). Muscarinic antagonist.

Sources

- 1. What is Pipethanate Ethobromide used for? [synapse.patsnap.com]

- 2. Spasmolytics or Antispasmodics | Pharmacology Mentor [pharmacologymentor.com]

- 3. What is the mechanism of Pipethanate Ethobromide? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. What are the side effects of Pipethanate Ethobromide? [synapse.patsnap.com]

- 7. Pipethanate Ethobromide | C23H30BrNO3 | CID 168088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. PIPETHANATE ETHOBROMIDE [drugfuture.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Anticholinergic - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. lecturio.com [lecturio.com]

- 15. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]

- 17. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 18. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pipethanate Ethylbromide: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Cholinergic Blockade

Pipethanate ethylbromide is a synthetic antimuscarinic agent that has carved a niche in the therapeutic landscape for the management of visceral smooth muscle spasms. As researchers and drug development professionals, a comprehensive understanding of its pharmacological profile is paramount for optimizing its clinical application and exploring novel therapeutic avenues. This guide provides an in-depth technical exploration of this compound, moving from its fundamental chemical identity to its intricate interactions with the cholinergic system. While specific quantitative binding and pharmacokinetic data for this compound are not extensively available in the public domain, this document will leverage data from analogous antimuscarinic agents to elucidate key pharmacological principles and detail the requisite experimental methodologies for a thorough characterization.

Molecular Identity and Physicochemical Characteristics

This compound, a quaternary ammonium compound, possesses a molecular structure tailored for its anticholinergic activity. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate bromide | PubChem[1] |

| Molecular Formula | C23H30BrNO3 | PubChem[1] |

| Molecular Weight | 448.4 g/mol | PubChem[1] |

| CAS Number | 23182-46-9 | PubChem[1] |

The quaternary ammonium group confers a permanent positive charge to the molecule. This has significant implications for its pharmacokinetic profile, particularly its absorption and ability to cross the blood-brain barrier.

Core Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are pivotal in mediating the actions of the neurotransmitter acetylcholine within the parasympathetic nervous system.[2] By blocking these receptors, this compound effectively inhibits parasympathetic stimulation, leading to a reduction in smooth muscle tone and secretions.[2]

Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) with five known subtypes (M1-M5).[3] The therapeutic effects of this compound in gastrointestinal and urinary tract disorders are primarily attributed to its antagonism of M3 receptors located on smooth muscle cells and glandular tissue.[4]

The Gαq Signaling Cascade: The Target Pathway

Activation of M3 muscarinic receptors by acetylcholine typically initiates a signaling cascade through the Gαq subunit of its associated G-protein. This cascade culminates in an increase in intracellular calcium concentration, leading to smooth muscle contraction. This compound, by blocking the receptor, prevents this cascade.

Pharmacodynamic Profile: Receptor Affinity and Selectivity

The precise affinity of this compound for the different muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available literature. However, its clinical efficacy in treating visceral spasms with a manageable side effect profile suggests a degree of selectivity for M3 receptors over other subtypes. For context, the binding affinities (Ki values) of other antimuscarinic drugs are presented below. A lower Ki value indicates a higher binding affinity.

| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |

| Pirenzepine | ~15 | ~300 | ~150 | ~100 | ~200 | M1-selective |

| Darifenacin | ~10 | ~50 | ~1 | ~30 | ~20 | M3-selective |

| Solifenacin | 26 | 170 | 12 | 110 | 31 | M3-preferential |

| Note: These values are approximate and can vary depending on the experimental conditions. Data compiled from various pharmacological sources for illustrative purposes. |

A study comparing the anticholinergic activity of pipethanate with atropine in mice found that pipethanate had weaker anticholinergic activity.[5] However, in cases of organophosphate poisoning, pipethanate demonstrated a higher therapeutic effect than atropine.[5]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed clinical pharmacokinetic data for this compound is sparse. However, based on its chemical structure as a quaternary ammonium compound and the general properties of this class of drugs, we can infer certain ADME characteristics.

-

Absorption: As a quaternary amine, this compound is expected to have low and variable oral bioavailability due to its permanent positive charge, which limits its ability to cross lipid cell membranes of the gastrointestinal tract.[6]

-

Distribution: The permanent positive charge also restricts its ability to cross the blood-brain barrier, which is expected to minimize central nervous system (CNS) side effects compared to tertiary amine antimuscarinics like atropine.[6]

-

Metabolism: The metabolic fate of this compound has not been extensively characterized. It is likely metabolized in the liver, potentially by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[7][8] The primary routes of metabolism for similar compounds often involve hydrolysis of the ester linkage.

-

Excretion: Elimination is likely to occur through both renal and fecal routes.

Therapeutic Applications and Clinical Considerations

This compound is primarily indicated for the treatment of smooth muscle spasms associated with gastrointestinal disorders.[2] Its relaxant effect on smooth muscle makes it a valuable agent in managing conditions characterized by hypermotility and cramping.

Common Side Effects: The side effect profile of this compound is consistent with its antimuscarinic mechanism and includes:

-

Dry mouth

-

Blurred vision

-

Constipation

-

Urinary retention

-

Tachycardia

-

Dizziness

These effects are generally dose-dependent and result from the blockade of muscarinic receptors in various organs.

Experimental Protocols for Pharmacological Characterization

To provide a comprehensive pharmacological profile for a compound like this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Characterization

This assay determines the affinity of the drug for its target receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.

Step-by-Step Methodology:

-

Membrane Preparation: Obtain cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (e.g., CHO-K1 cells).

-

Radioligand Selection: Use a high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

For determining non-specific binding, add a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine) to a set of wells.

-

Add the cell membranes to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Quantification:

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

This assay assesses the functional effect of the drug on smooth muscle contractility.

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in isolated smooth muscle tissue (e.g., guinea pig ileum or rat bladder).

Step-by-Step Methodology:

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., guinea pig) and dissect a segment of the ileum.

-

Clean the tissue and cut it into small, longitudinal strips.

-

-

Mounting:

-

Mount the tissue strip in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Cumulative Concentration-Response Curve to Acetylcholine:

-

Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the bath and incubate for a set period (e.g., 30 minutes).

-

-

Second Concentration-Response Curve:

-

In the continued presence of this compound, repeat the cumulative concentration-response curve to acetylcholine.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the acetylcholine concentration for both curves (with and without the antagonist).

-

Observe the rightward shift of the concentration-response curve in the presence of this compound.

-

Calculate the pA2 value using a Schild plot, which provides a measure of the antagonist's potency.

-

Future Directions and Unanswered Questions

The pharmacological profile of this compound, while established in its general mechanism, would be significantly enriched by further research. Key areas for future investigation include:

-

Quantitative Pharmacodynamics: Rigorous determination of Ki values for all muscarinic receptor subtypes to definitively establish its selectivity profile.

-

Comprehensive Pharmacokinetics: Detailed ADME studies in preclinical models and humans to understand its bioavailability, metabolic pathways (including specific CYP enzyme involvement), and elimination kinetics.

-

Head-to-Head Comparative Studies: Direct comparisons with other antimuscarinic agents in both in vitro and in vivo models to better define its relative potency, selectivity, and therapeutic index.

A more complete understanding of these aspects will undoubtedly facilitate the rational use of this compound and may unveil new therapeutic opportunities for this established molecule.

References

-

PubChem. Pipethanate Ethobromide. National Center for Biotechnology Information. [Link].

-

Patsnap Synapse. What is Pipethanate Ethobromide used for?. [Link].

-

PubChem. Pipethanate Ethobromide | C23H30BrNO3 | CID 168088. National Center for Biotechnology Information. [Link].

- Hersey, A., & Robbins, J. (2003). A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity. British Journal of Clinical Pharmacology, 56(2), 188–197.

- Caulfield, M. P. (1993). Muscarinic receptor subtypes and the selectivity of agonists and antagonists. Pharmacology & Therapeutics, 58(3), 319–379.

-

Patsnap Synapse. Pipethanate Ethobromide - Drug Targets, Indications, Patents. [Link].

-

National Center for Biotechnology Information. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist. [Link].

-

Patsnap Synapse. Pipethanate Ethobromide. [Link].

-

National Center for Biotechnology Information. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. [Link].

-

National Center for Biotechnology Information. Population pharmacokinetics of exenatide. [Link].

-

National Center for Biotechnology Information. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. [Link].

-

NCI Events. Preclinical pharmacology in IND-enabling studies and clinical pharmacology in clinical protocol development. [Link].

-

ResearchGate. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data. [Link].

-

National Center for Biotechnology Information. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. [Link].

-

National Center for Biotechnology Information. Atropine. [Link].

-

YouTube. hepatic clearance, metabolism, & CYP enzymes. [Link].

-

National Institutes of Health. Subtypes of the muscarinic receptor in smooth muscle. [Link].

-

pA2 Online. Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. [Link].

-

National Center for Biotechnology Information. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. [Link].

-

ResearchGate. Preclinical Pharmacology and Toxicology - Contributions to the Translational Interface | Request PDF. [Link].

-

National Center for Biotechnology Information. Biochemistry, Cytochrome P450. [Link].

-

Therapeutics Data Commons. ADME. [Link].

-

National Center for Biotechnology Information. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data. [Link].

-

National Center for Biotechnology Information. Muscarinic Antagonists. [Link].

-

OpenAnesthesia. Hepatic Drug Metabolism and Cytochrome P450. [Link].

-

National Institutes of Health. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension. [Link].

-

YouTube. Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. [Link].

-

National Institutes of Health. Role of specific muscarinic receptor subtypes in cholinergic parasympathomimetic responses, in vivo phosphoinositide hydrolysis, and pilocarpine-induced seizure activity. [Link].

-

National Institutes of Health. Characterization of the muscarinic receptor subtype that mediates the contractile response of acetylcholine in the swine myometrium. [Link].

Sources

- 1. Pipethanate Ethobromide | C23H30BrNO3 | CID 168088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Pipethanate Ethobromide used for? [synapse.patsnap.com]

- 3. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pipethanate Ethobromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. openanesthesia.org [openanesthesia.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pipethanate Ethylbromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical characteristics and synthetic pathways for pipethanate ethylbromide, an antimuscarinic agent. The content is structured to deliver not just procedural steps but also the underlying chemical principles and rationale, catering to an audience with a strong background in organic chemistry and pharmaceutical development.

Introduction: Unveiling this compound

This compound is a quaternary ammonium compound that functions as an antimuscarinic agent.[1] Its therapeutic effects are derived from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors, which are integral to the parasympathetic nervous system.[1] By blocking the action of the neurotransmitter acetylcholine, this compound leads to a reduction in smooth muscle spasms and glandular secretions.[1] This mechanism of action makes it a candidate for treating conditions characterized by excessive smooth muscle activity, such as certain gastrointestinal disorders.[1]

Chemical Structure and Properties

The molecular architecture of this compound is key to its pharmacological activity. It features a bulky benzilate ester group, a piperidine ring, and a quaternary ammonium center, which confers a permanent positive charge.

IUPAC Name: 2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate bromide[2]

CAS Number: 23182-46-9[2]

Molecular Formula: C₂₃H₃₀BrNO₃[2]

Molecular Weight: 448.4 g/mol [2]

Below is a 2D representation of the chemical structure of this compound.

Caption: Retrosynthetic analysis of this compound.

The synthesis can be broken down into three primary stages:

-

Synthesis of Benzilic Acid: This α-hydroxy carboxylic acid is prepared from benzil via the benzilic acid rearrangement.

-

Synthesis of 2-(1-piperidino)ethanol: This amino alcohol is synthesized from piperidine and a suitable two-carbon electrophile.

-

Final Assembly: Esterification of benzilic acid with 2-(1-piperidino)ethanol, followed by quaternization of the resulting tertiary amine with ethyl bromide.

Detailed Synthesis Protocols

Stage 1: Synthesis of Benzilic Acid via Benzilic Acid Rearrangement

The benzilic acid rearrangement is a classic named reaction in organic chemistry where a 1,2-diketone, in this case, benzil, is treated with a strong base to yield an α-hydroxy carboxylic acid. [3]This reaction, first reported by Justus von Liebig in 1838, is an intramolecular redox process. [3] Reaction: Benzil → Benzilic Acid

Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. The resulting tetrahedral intermediate undergoes a 1,2-migration of a phenyl group to the adjacent carbonyl carbon. This is the rate-determining step. Subsequent proton transfer and acidification of the resulting carboxylate salt yield benzilic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil in a suitable solvent such as ethanol or a mixture of ethanol and water. [2]2. Base Addition: Add a concentrated aqueous or alcoholic solution of potassium hydroxide to the benzil solution. [4]3. Reflux: Heat the reaction mixture to reflux. A color change from the initial yellow of benzil to a deep violet or blue, and then to brown is typically observed. [2]Continue refluxing for approximately 30-60 minutes.

-

Isolation of Potassium Benzilate: After cooling the reaction mixture, the potassium salt of benzilic acid may precipitate. This can be encouraged by cooling in an ice bath and scratching the inside of the flask. [2]Collect the salt by vacuum filtration.

-

Acidification: Dissolve the potassium benzilate in hot water. To this aqueous solution, add a strong acid, such as hydrochloric acid or sulfuric acid, dropwise until the solution is acidic. Benzilic acid will precipitate as a white solid. [2]6. Purification: Cool the mixture to ensure complete precipitation. Collect the crude benzilic acid by vacuum filtration and wash with cold water to remove any remaining salts. [5]The product can be further purified by recrystallization from hot water or a suitable organic solvent.

Self-Validation: The purity of the synthesized benzilic acid can be confirmed by its melting point (150-152 °C) and spectroscopic methods such as IR and NMR. [6]

Stage 2: Synthesis of 2-(1-piperidino)ethanol

This amino alcohol serves as the coupling partner for benzilic acid. A common method for its preparation is the reaction of piperidine with a two-carbon electrophile like ethylene chlorohydrin.

Reaction: Piperidine + Ethylene Chlorohydrin → 2-(1-piperidino)ethanol

Mechanism: This is a nucleophilic substitution reaction where the secondary amine, piperidine, acts as a nucleophile, attacking the electrophilic carbon of ethylene chlorohydrin and displacing the chloride leaving group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine piperidine with a suitable solvent, such as toluene. [7]2. Addition of Electrophile: Add ethylene chlorohydrin to the piperidine solution. The reaction is typically carried out at an elevated temperature, for example, by heating the mixture to reflux. [7]3. Work-up: After the reaction is complete, the reaction mixture will contain the hydrochloride salt of the product and unreacted starting materials. The free base can be obtained by treating the mixture with a strong base, such as sodium hydroxide, followed by extraction with an organic solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Self-Validation: The identity and purity of 2-(1-piperidino)ethanol can be confirmed by its boiling point (199-202 °C) and refractive index. [8]

Stage 3: Final Assembly - Esterification and Quaternization

Part A: Esterification of Benzilic Acid with 2-(1-piperidino)ethanol

This step involves the formation of an ester linkage between the carboxylic acid group of benzilic acid and the hydroxyl group of 2-(1-piperidino)ethanol to form the intermediate, 2-(1-piperidino)ethyl benzilate.

Reaction: Benzilic Acid + 2-(1-piperidino)ethanol → 2-(1-piperidino)ethyl benzilate

Mechanism: A plausible method is a transesterification reaction. A more reactive derivative of benzilic acid, such as methyl benzilate, can be reacted with 2-(1-piperidino)ethanol in the presence of a catalytic amount of a strong base like sodium methoxide. [9]The reaction proceeds by nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the ester, leading to the displacement of methanol.

Experimental Protocol (Proposed):

-

Preparation of Methyl Benzilate: Benzilic acid can be converted to methyl benzilate through standard esterification procedures, such as Fischer esterification (refluxing with methanol in the presence of a catalytic amount of strong acid).

-

Transesterification: In a dry reaction vessel under an inert atmosphere, combine methyl benzilate and 2-(1-piperidino)ethanol in a suitable high-boiling solvent.

-

Base Catalyst: Add a catalytic amount of sodium methoxide. [9]4. Reaction Conditions: Heat the mixture to drive the reaction towards the product, possibly with the removal of methanol formed during the reaction. [9]5. Work-up and Purification: After the reaction is complete, neutralize the catalyst and purify the resulting tertiary amine ester by extraction and chromatography or distillation under high vacuum.

Part B: Quaternization with Ethyl Bromide

The final step is the formation of the quaternary ammonium salt through the reaction of the tertiary amine intermediate with ethyl bromide. This is a classic Menschutkin reaction, an Sₙ2 process. [10] Reaction: 2-(1-Piperidino)ethyl benzilate + Ethyl Bromide → this compound

Mechanism: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation. [11] Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2-(1-piperidino)ethyl benzilate in a suitable polar aprotic solvent, such as acetone or acetonitrile.

-

Addition of Alkylating Agent: Add a slight excess of ethyl bromide to the solution. [12]3. Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating to increase the rate. [10]The progress of the reaction can be monitored by techniques like TLC.

-

Isolation and Purification: As the quaternary ammonium salt is ionic, it is typically much less soluble in the reaction solvent than the starting materials. The product will often precipitate out of the solution upon formation or cooling. The solid product can be collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Self-Validation: The final product, this compound, should be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Data Summary

Table of Precursors and Intermediates:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| Benzil | C₁₄H₁₀O₂ | 210.23 | Yellow solid, M.P: 94-96 °C |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | White solid, M.P: 150-152 °C |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid, B.P: 106 °C |

| 2-(1-piperidino)ethanol | C₇H₁₅NO | 129.20 | Colorless liquid, B.P: 199-202 °C |

| Ethyl Bromide | C₂H₅Br | 108.97 | Colorless liquid, B.P: 38 °C |

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. A thorough understanding of the mechanisms of the benzilic acid rearrangement, nucleophilic substitution, esterification, and quaternization is crucial for the successful execution of this synthesis. The protocols outlined in this guide provide a robust framework for the laboratory-scale preparation of this pharmacologically relevant molecule. As with any chemical synthesis, proper safety precautions and analytical validation at each step are paramount to ensure the desired purity and yield of the final product.

References

- Wikipedia. Benzilic acid rearrangement. [URL: https://en.wikipedia.org/wiki/Benzilic_acid_rearrangement]

- Chem21Labs. Synthesis of Benzilic Acid. [URL: available through specific university chemistry department websites, general protocol is widely published]

- Royal Society of Chemistry. Benzilic Acid Rearrangement.

- Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [URL: https://www.mallakindia.com/N-(2-Hydroxyethyl)-Piperidine-3040-44-6.html]

- Patsnap Synapse. What is Pipethanate Ethobromide used for? [URL: https://www.patsnap.

- PubChem. Pipethanate Ethobromide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/168088]

- Cheméo. Chemical Properties of Benzilic acid (CAS 76-93-7). [URL: https://www.chemeo.com/cid/43-220-4/Benzilic-acid]

- YouTube. Synthesis of Benzilic acid from Benzil. [URL: https://www.youtube.

- Google Patents. Process for preparing 2-piperidinoethanol compounds. US6258955B1. [URL: https://patents.google.

- Chemistry LibreTexts. Preparation of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/25%3A_Amines_and_Heterocycles/25.

- National Center for Biotechnology Information. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6480112/]

- Google Patents. Process for making 3-quinuclidinyl benzilate. US3118896A. [URL: https://patents.google.

- PubMed. Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts. [URL: https://pubmed.ncbi.nlm.nih.gov/11268910/]

- Google Patents. Process for preparing quaternary ammonium compounds. US5599990A. [URL: https://patents.google.

- Quora. How are quaternary ammonium salts synthesized? [URL: https://www.quora.

- Google Patents. Process for preparing 2-piperidinoethyl chloride hydrochloride. CS248547B1. [URL: https://patents.google.

- ResearchGate. Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. [URL: https://www.researchgate.

- YouTube. Synthesis of Benzilic acid from Benzil. [URL: https://www.youtube.

- Quora. How are quaternary ammonium salts synthesized? [URL: https://www.quora.

- ChemicalBook. 2-Piperidinoethanol. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7713486.htm]

- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane. [URL: https://pubs.rsc.org/en/content/articlelanding/1983/f1/f19837901891]

- Google Patents. Process for preparing 2-piperidinoethyl chloride hydrochloride. CS248547B1. [URL: https://patents.google.

- ResearchGate. Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. [URL: https://www.researchgate.

- PubMed Central. Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10005703/]

- ResearchGate. Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. [URL: https://www.researchgate.

- Wikipedia. N-Ethyl-3-piperidyl benzilate. [URL: https://en.wikipedia.

- Google Patents. Process for making 3-quinuclidinyl benzilate. US3118896A. [URL: https://patents.google.

- ChemicalBook. Benzilic acid. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852629_EN.htm]

Sources

- 1. US3320144A - Manufacture of ethyl bromide - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 4. chem.latech.edu [chem.latech.edu]

- 5. youtube.com [youtube.com]

- 6. Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 8. US5599990A - Process for preparing quaternary ammonium compounds - Google Patents [patents.google.com]

- 9. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Muscarinic Receptor Affinity of Pipethanate Ethylbromide

This guide provides a comprehensive technical overview of the muscarinic receptor affinity of pipethanate ethylbromide, a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological principles, experimental methodologies, and data interpretation relevant to characterizing the interaction of this compound with the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5).

Introduction: The Significance of Muscarinic Receptor Affinity in Therapeutics

Muscarinic acetylcholine receptors, members of the G-protein coupled receptor (GPCR) superfamily, are pivotal in mediating the effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[1] Their involvement in a myriad of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation, makes them attractive targets for therapeutic intervention in a range of conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[2][3]

This compound, as an antimuscarinic agent, exerts its therapeutic effects by competitively antagonizing the binding of acetylcholine to these receptors.[2][4] This blockade of parasympathetic stimulation leads to smooth muscle relaxation and a reduction in secretions, forming the basis of its clinical utility.[2] Understanding the binding affinity and selectivity profile of this compound across the five mAChR subtypes is paramount for predicting its therapeutic efficacy and potential side-effect profile. Subtype selectivity is a critical factor in modern drug design, as the differential expression and function of M1-M5 receptors in various tissues underscore the potential for targeted therapies with improved safety margins.[5]

This guide will provide a detailed exploration of the methodologies employed to determine the muscarinic receptor affinity of compounds like this compound, an analysis of the underlying signaling pathways, and a framework for interpreting the resulting data.

This compound: A Profile

This compound is a synthetic quaternary ammonium compound. Its chemical structure features a bulky ester group, which is a common characteristic of many muscarinic antagonists.

-

Chemical Name: 2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate bromide[6]

-

Molecular Formula: C23H30BrNO3[6]

-

Molecular Weight: 448.4 g/mol [6]

As a quaternary amine, this compound is permanently charged and therefore has limited ability to cross the blood-brain barrier, which is expected to reduce central nervous system (CNS) side effects.[7]

Determining Muscarinic Receptor Affinity: Experimental Protocols

The cornerstone of characterizing the interaction of a ligand with its receptor is the determination of its binding affinity. For this compound, this involves quantifying its ability to bind to each of the five muscarinic receptor subtypes. The two primary methodologies employed for this purpose are radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a ligand for a receptor.[8] These assays typically involve the use of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radiolabeled ligand is then measured.

A competition binding assay is the standard method for determining the inhibitor constant (Ki) of an unlabeled ligand. The Ki is a measure of the affinity of the competing ligand for the receptor.

Caption: Workflow for a competition radioligand binding assay.

-

Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Chinese Hamster Ovary (CHO) cells are commonly used for this purpose.[9]

-

Harvest the cells and lyse them in a hypotonic buffer.

-

Homogenize the cell lysate to ensure thorough disruption.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[10]

-

-

Competition Binding Assay:

-

In a multi-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand. For muscarinic receptors, [3H]N-methylscopolamine ([3H]NMS) is a commonly used non-selective antagonist radioligand.

-

Add varying concentrations of unlabeled this compound to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist, such as atropine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the membranes.[10]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response resulting from receptor activation or blockade. For an antagonist like this compound, these assays quantify its ability to inhibit the response induced by a muscarinic agonist.

Schild analysis is a powerful method for characterizing competitive antagonism and determining the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Caption: Workflow for Schild analysis of a muscarinic antagonist.

-

Preparation:

-

Use an isolated tissue preparation that expresses the muscarinic receptor subtype of interest. For example, the guinea pig ileum is rich in M3 receptors. Alternatively, use cell lines expressing recombinant receptors.

-

Mount the tissue in an organ bath containing a physiological salt solution and provide oxygenation. For cell-based assays, plate the cells in a multi-well format.

-

-

Functional Assay:

-

Generate a cumulative concentration-response curve for a stable muscarinic agonist, such as carbachol. Measure the resulting physiological response (e.g., muscle contraction or a second messenger response).

-

After washing out the agonist and allowing the tissue to return to baseline, incubate it with a fixed concentration of this compound for a predetermined period to allow for equilibration.

-

In the continued presence of this compound, generate a second agonist concentration-response curve.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of this compound, determine the EC50 of the agonist.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR - 1) against the logarithm of the molar concentration of this compound.

-

For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.

-

Muscarinic Receptor Affinity Profile of this compound

While this compound is known to be a muscarinic antagonist, a detailed characterization of its binding affinities (Ki values) across the five human muscarinic receptor subtypes (M1-M5) is not extensively available in the public scientific literature. To illustrate the concept of a muscarinic receptor affinity profile, the following table presents data for other well-characterized anticholinergic drugs.

| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Atropine | 1.0 | 2.0 | 1.0 | 1.0 | 2.0 |

| Pirenzepine | 10 | 400 | 100 | 200 | 200 |

| Darifenacin | 11 | 354 | 25 | 110 | 100 |

| Oxybutynin | 3.2 | 10 | 1.6 | 10 | 6.3 |

| Tolterodine | 3.2 | 16 | 2.0 | 25 | 10 |

Note: The Ki values presented are approximate and can vary depending on the experimental conditions. This table is for illustrative purposes to demonstrate the concept of receptor subtype selectivity.

A comprehensive analysis of this compound would require generating similar data to determine its selectivity profile. A compound is considered selective for a particular receptor subtype if it exhibits a significantly higher affinity (lower Ki value) for that subtype compared to others.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism by this compound.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The M2 and M4 subtypes couple to Gi/o proteins. This coupling results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gi/o can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Caption: Simplified signaling pathways of muscarinic receptor subtypes and the antagonistic action of this compound.

By blocking these receptors, this compound prevents the initiation of these signaling cascades, thereby inhibiting the physiological responses mediated by acetylcholine.

Conclusion and Future Directions

This compound is an established antimuscarinic agent with therapeutic applications stemming from its ability to antagonize muscarinic acetylcholine receptors. While its general mechanism of action is understood, a detailed public record of its binding affinity and selectivity profile across the five muscarinic receptor subtypes is lacking. The experimental protocols outlined in this guide, including radioligand binding assays and functional assays with Schild analysis, provide a robust framework for generating this critical data.

Future research should focus on determining the Ki values of this compound for each of the M1-M5 receptor subtypes. This would enable a quantitative assessment of its selectivity and provide a more nuanced understanding of its pharmacological profile. Such data would be invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation muscarinic antagonists with improved subtype selectivity and enhanced therapeutic indices.

References

- Patsnap Synapse. (2024, June 15). What is Pipethanate Ethobromide used for?

- PubChem. (n.d.). Pipethanate Ethobromide.

- Harvey, R. D. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.34.

- Broad, L. M., & Zwart, R. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, 48(1), 1-33.

- Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Pipethanate Ethobromide?

- Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology, 35(4), 469–476.

- Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual review of pharmacology and toxicology, 44, 423–450.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Roberts, F. F., & Lazareno, S. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 98(1), 149–156.

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.

- Healthline. (n.d.). Anticholinergics: List, Side Effects, Uses, Warnings, and More.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Kruse, A. C., Hu, J., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., ... & Kobilka, B. K. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552–556.

- Takeuchi, T., Hata, F., Yagasaki, O., & Yamano, N. (1995). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British journal of pharmacology, 116(2), 1845–1851.

- Roberts, F. F., & Lazareno, S. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 98(1), 149–156.

- PubChem. (n.d.). This compound.

- Gerretsen, P., & Pollock, B. G. (2011). Anticholinergic Medications. StatPearls.

- Healthline. (2022, March 21). Anticholinergics: List, Side Effects, Uses, Warnings, and More.

- Mogg, G. A., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11036-E11045.

Sources

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pa2online.org [pa2online.org]

- 4. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional and binding studies with muscarinic M2-subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Muscarinic Acetylcholine Receptor Agonist BuTAC Mediates Antipsychotic-Like Effects via the M4 Subtype - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Pipethanate Ethylbromide: From In Vitro Spasmolysis to In Vivo Visceral Nociception

This guide provides an in-depth exploration of pipethanate ethylbromide, a quaternary ammonium anticholinergic agent, for research professionals in pharmacology and drug development. We will move beyond basic descriptions to dissect its mechanistic underpinnings and detail its application in robust experimental models. The focus is on providing the causal logic behind protocol design, enabling researchers to effectively leverage this compound in their studies.

Core Pharmacological Profile of this compound

This compound, known chemically as 2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate bromide[1], is a synthetic compound recognized for its potent antimuscarinic and antispasmodic properties.[2][3][4] As a parasympatholytic, its primary function is to antagonize the effects of the parasympathetic nervous system, which is largely mediated by the neurotransmitter acetylcholine.[3][5]

Its structure, featuring a quaternary ammonium group, generally limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine anticholinergics and focusing its action on peripheral muscarinic receptors. This peripheral selectivity is a key attribute for its use in research targeting visceral organs.

| Identifier | Value |

| IUPAC Name | 2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate bromide[1] |

| Molecular Formula | C23H30BrNO3[1] |

| CAS Number | 23182-46-9[1][6] |

| Pharmacological Class | Anticholinergic, Antimuscarinic, Spasmolytic[2][3][5] |

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The therapeutic and research utility of this compound is rooted in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, responsible for "rest and digest" functions, including the contraction of smooth muscle in the gastrointestinal (GI) and urinary tracts, and stimulation of glandular secretions.[3][5]

By binding to mAChRs (primarily the M3 subtype on smooth muscle cells and glands) without activating them, this compound prevents ACh from binding and initiating the downstream signaling cascade.[2][3] This blockade inhibits Gq protein activation, subsequent phospholipase C stimulation, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and influx, leading to smooth muscle relaxation and decreased secretions.[2][3] This targeted inhibition is what makes the compound an effective tool for studying and inducing smooth muscle relaxation.[2][3][7]

Core Research Application: Modeling Smooth Muscle Spasmolysis (In Vitro)

The most direct application of this compound in research is to quantify its antispasmodic effects on isolated smooth muscle tissue. The guinea pig ileum is a classic and highly validated model for this purpose due to its sensitivity to cholinergic agonists.

Rationale for Experimental Design

This ex vivo model allows for the precise control of the tissue environment and direct measurement of muscle contractility, free from confounding systemic variables. By inducing contraction with a known spasmogen like acetylcholine or barium chloride, we can establish a dose-response relationship for the inhibitory effects of this compound. This provides key pharmacodynamic data, such as the IC50 (half-maximal inhibitory concentration), which is critical for characterizing the compound's potency.

Detailed Experimental Protocol: Isolated Guinea Pig Ileum Assay

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

-

Immediately perform a laparotomy and excise a terminal segment of the ileum.

-

Place the tissue in freshly prepared, oxygenated (95% O2, 5% CO2) Tyrode's or Krebs-Henseleit solution at 37°C.

-

Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Suspend each ileum segment in a 10 mL organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45-60 minutes, with solution changes every 15 minutes.

-

-

Induction of Contraction & Data Collection:

-

Record a stable baseline tension.

-

Induce a submaximal contraction by adding a cholinergic agonist (e.g., acetylcholine, 1 µM) to the organ bath.

-

Once the contraction reaches a stable plateau, add this compound in a cumulative, logarithmic dose-wise fashion (e.g., 1 nM to 10 µM).

-

Record the relaxation at each concentration until the maximum response is achieved or the dose range is exhausted.

-

Perform a washout by replacing the bath solution multiple times until the tissue returns to its baseline tension.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the initial acetylcholine-induced contraction.

-

Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value using non-linear regression analysis.

-

Advanced Application: Investigating Visceral Hypersensitivity (In Vivo)

Beyond direct muscle effects, this compound is a valuable tool for studying visceral pain, a hallmark of functional GI disorders like Irritable Bowel Syndrome (IBS).[8][9] In this context, the research objective shifts from measuring spasmolysis to quantifying the compound's ability to attenuate visceral hypersensitivity in animal models.

Rationale for Experimental Design

Animal models that mimic IBS symptoms, such as stress-induced hypersensitivity, are essential for preclinical drug evaluation.[8][10][11] The wrap restraint stress model is a well-established method to induce a state of visceral hyperalgesia in rodents.[8][11] Visceral pain thresholds are then measured using colorectal distension (CRD), where the pressure required to elicit a nociceptive response (visceromotor response, VMR) is recorded. An effective analgesic or antihyperalgesic agent will increase this pressure threshold.

Detailed Experimental Protocol: Wrap Restraint Stress and Colorectal Distension in Rats

-

Animal Model and Stress Induction:

-

Use adult male Wistar or Sprague-Dawley rats, housed under standard conditions with a 12-hour light/dark cycle.

-

To induce stress, restrain the rats by wrapping their bodies in surgical tape and placing them in a well-ventilated restraining device for 2 hours daily for 7-10 consecutive days.[8] A control group should be handled but not stressed.

-

-

Surgical Preparation (for VMR recording):

-

Several days before CRD assessment, anesthetize the rats and implant nichrome wire electrodes into the external oblique abdominal musculature to record electromyographic (EMG) activity.

-

Allow animals to recover fully from surgery.

-

-

Drug Administration:

-

On the day of the experiment, administer this compound (e.g., 1-10 mg/kg) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before CRD assessment.

-

-

Colorectal Distension (CRD) Procedure:

-

Lightly anesthetize the rat with isoflurane to insert a flexible balloon catheter (e.g., 5-6 cm) into the descending colon and rectum. Secure the catheter to the tail.

-

Allow the animal to recover from anesthesia in a small enclosure for acclimatization.

-

Connect the catheter to a barostat system that can inflate the balloon to specific pressures and record the intracolonic pressure.

-

Connect the implanted EMG electrodes to a data acquisition system to record the VMR.

-

Perform phasic distensions at ascending pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 4-minute rest interval between distensions.

-

-

Data Analysis:

-

Quantify the VMR by integrating the total EMG signal during the 20-second distension period and subtracting the baseline EMG activity.

-

Compare the VMR at each pressure level between the vehicle-treated stress group, the pipethanate-treated stress group, and the non-stressed control group.

-

A significant reduction in the VMR in the pipethanate group compared to the vehicle group indicates an anti-hyperalgesic effect.

-

| Experimental Group | Treatment | Expected Pain Threshold (mmHg at VMR inflection) | Interpretation |

| 1. Naive Control | Vehicle | 60 - 70 mmHg | Normal visceral sensitivity. |

| 2. Stressed | Vehicle | 35 - 45 mmHg | Visceral hyperalgesia induced by stress. |

| 3. Stressed | Pipethanate (5 mg/kg) | 55 - 65 mmHg | Attenuation of hyperalgesia by pipethanate. |

Concluding Remarks and Future Directions

This compound serves as a precise pharmacological tool for researchers. Its primary utility lies in its peripheral antimuscarinic action, making it ideal for:

-

Quantitative analysis of smooth muscle relaxation in in vitro organ bath systems.

-

Investigation of visceral pain and hypersensitivity in in vivo models of GI disorders.[8][9]

-

Comparative studies against other spasmolytics or as an antidote in models of cholinergic toxicity.[12]

Future research could focus on delineating its selectivity for different muscarinic receptor subtypes or exploring its efficacy in more complex, multifactorial models of visceral disease that involve inflammatory components in addition to neuromuscular dysfunction. By applying the robust protocols detailed in this guide, researchers can confidently and effectively integrate this compound into their drug discovery and physiological investigation workflows.

References

- Patsnap Synapse. (2024). What is Pipethanate Ethobromide used for?

- Patsnap Synapse. (2024). What is the mechanism of Pipethanate Ethobromide?

-

Qin, H.-Y., et al. (2014). Pathogenesis, Experimental Models and Contemporary Pharmacotherapy of Irritable Bowel Syndrome: Story About the Brain-Gut Axis. PubMed Central. [Link]

- Patsnap Synapse. (2024). What are the side effects of Pipethanate Ethobromide?

- Patsnap Synapse. (n.d.). Pipethanate Ethobromide - Drug Targets, Indications, Patents.

-

Carabotti, M., et al. (2018). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. PubMed. [Link]

-

Hilmer, S., & Gnjidic, D. (2013). The anticholinergic burden: from research to practice. PubMed Central. [Link]

-

Healthline. (2024). Anticholinergics: List, Side Effects, Uses, Warnings, and More. Retrieved from Healthline. [Link]

-

Carabotti, M., et al. (2018). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. MDPI. [Link]

-

Ghoshal, U. C. (2017). Anticholinergic Medications. StatPearls - NCBI Bookshelf. [Link]

-

Tanaka, S., et al. (1971). [Studies on pharmacological effect of pipethanate. II. Effect of pipethanate on respiration, circulation system and smooth muscle]. PubMed. [Link]

-

Wal, A., et al. (2023). Exploring Screening Models for Irritable Bowel Syndrome in Drug Research and Development. Galaxy Publication. [Link]

-

National Center for Biotechnology Information. (n.d.). Pipethanate Ethobromide. PubChem Compound Database. Retrieved from [Link]

-

Poynard, T., et al. (2001). Meta-analysis of smooth muscle relaxants in the treatment of irritable bowel syndrome. Alimentary Pharmacology & Therapeutics. [Link]

-

Suzuki, T., et al. (1981). SMOOTH MUSCLE RELAXING DRUGS AND GUINEA PIG ILEUM. Semantic Scholar. [Link]

-